(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of deuterium (d5) in its structure makes it particularly interesting for research purposes, as it can be used in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with an ethoxy-d5 group under basic conditions to form the phenoxy intermediate.
Mesylation: The phenoxy intermediate is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine to introduce the mesyloxy group.
Addition of the propanol moiety: The final step involves the addition of a propanol derivative to the mesyloxy intermediate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol can undergo various chemical reactions, including:
Substitution reactions: The mesyloxy group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation reactions: The propanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: The phenyl ring can be hydrogenated to form cyclohexyl derivatives using catalysts such as palladium on carbon.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium iodide, ammonia), solvents (e.g., acetone, ethanol), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).
Major Products
Substitution: Halogenated or aminated derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclohexyl derivatives.
Scientific Research Applications
(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Modulating receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Altering gene expression: Influencing transcription factors and gene expression profiles.
Comparison with Similar Compounds
Similar Compounds
(2RS,3RS)-3-(2-Ethoxy-phenoxy)-2-mesyloxy-3-phenyl-1-propanol: Lacks the deuterium labeling, making it less suitable for isotopic studies.
(2RS,3RS)-3-(2-Methoxy-phenoxy)-2-mesyloxy-3-phenyl-1-propanol: Contains a methoxy group instead of an ethoxy group, which may alter its reactivity and biological activity.
(2RS,3RS)-3-(2-Ethoxy-phenoxy)-2-tosyloxy-3-phenyl-1-propanol: Contains a tosyloxy group instead of a mesyloxy group, affecting its chemical properties and reactivity.
Uniqueness
The presence of the ethoxy-d5 group in (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol makes it unique for isotopic labeling studies. This feature allows researchers to track the compound’s metabolic fate and interactions in biological systems with high precision.
Properties
IUPAC Name |
[3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6S/c1-3-22-15-11-7-8-12-16(15)23-18(14-9-5-4-6-10-14)17(13-19)24-25(2,20)21/h4-12,17-19H,3,13H2,1-2H3/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCIBFTUEOPLOI-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.